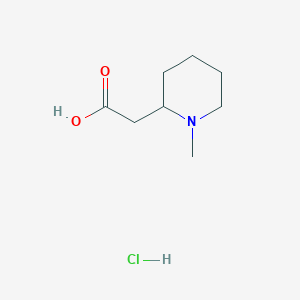(1-Methyl-piperidin-2-yl)-acetic acid hydrochloride
CAS No.: 60979-27-3
Cat. No.: VC2646996
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 60979-27-3 |
|---|---|
| Molecular Formula | C8H16ClNO2 |
| Molecular Weight | 193.67 g/mol |
| IUPAC Name | 2-(1-methylpiperidin-2-yl)acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H15NO2.ClH/c1-9-5-3-2-4-7(9)6-8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H |
| Standard InChI Key | UNQGOLMAWGEVNR-UHFFFAOYSA-N |
| SMILES | CN1CCCCC1CC(=O)O.Cl |
| Canonical SMILES | CN1CCCCC1CC(=O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
(1-Methyl-piperidin-2-yl)-acetic acid hydrochloride is a piperidine derivative featuring a methyl group attached to the nitrogen atom at position 1 of the piperidine ring and an acetic acid moiety at position 2, existing as a hydrochloride salt. This structural arrangement contributes to its unique chemical behavior and potential biological activities.
Molecular Information
The compound is characterized by specific chemical identifiers that distinguish it from similar structures. The molecular formula of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride is C₈H₁₆ClNO₂, with a precise molecular weight of 193.67 g/mol. The compound is registered with CAS number 60979-27-3, providing a unique identifier in chemical databases.
Structural Representation
The structural representation of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride can be described using standard chemical notation systems. Its structure is represented by the following identifiers:
-
IUPAC Name: 2-(1-methylpiperidin-2-yl)acetic acid;hydrochloride
-
Standard InChI: InChI=1S/C8H15NO2.ClH/c1-9-5-3-2-4-7(9)6-8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H
-
Standard InChIKey: UNQGOLMAWGEVNR-UHFFFAOYSA-N
-
SMILES Notation: CN1CCCCC1CC(=O)O.Cl
These structural descriptors provide essential information for researchers to accurately identify and work with this specific chemical entity.
Physical Properties
Based on its structure, (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride typically exists as a crystalline solid at room temperature. The hydrochloride salt formation improves stability and solubility in aqueous media compared to the free base form. This enhanced water solubility is particularly advantageous for biological and pharmaceutical applications.
Table 1: Physical and Chemical Properties of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₆ClNO₂ |
| Molecular Weight | 193.67 g/mol |
| Physical State | Crystalline solid |
| CAS Number | 60979-27-3 |
| PubChem Compound ID | 45156844 |
Synthesis and Preparation Methods
The synthesis of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride typically involves multiple steps starting from appropriate piperidine precursors. Several synthetic routes have been reported in the literature, with variations depending on the specific requirements and available reagents.
Salt Formation
The conversion to the hydrochloride salt form is typically achieved by treating the free base with hydrochloric acid under controlled conditions. This process is similar to the one described for 1-methylpiperidine-4-carboxylic acid, where the hydrochloride salt is formed using approximately 1.5 equivalents of hydrochloric acid . The resulting salt formation improves stability, crystallinity, and handling properties of the compound.
Chemical Reactivity and Reactions
The reactivity of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride is influenced by several functional groups present in its structure, including the tertiary amine, carboxylic acid, and the piperidine ring system.
Acid-Base Properties
As a hydrochloride salt of a tertiary amine containing a carboxylic acid group, this compound exhibits complex acid-base behavior. The protonated nitrogen atom can function as an acid, while the carboxylic acid group can participate in typical carboxylic acid reactions including esterification, amide formation, and reduction.
Structural Comparison with Similar Compounds
It is important to distinguish (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride from structurally similar compounds to avoid confusion in research and applications.
Comparison with (2-Methyl-piperidin-1-yl)-acetic acid hydrochloride
A structurally similar compound, (2-Methyl-piperidin-1-yl)-acetic acid hydrochloride (CAS: 1185304-80-6), features a methyl group at position 2 of the piperidine ring rather than on the nitrogen atom . This isomeric difference significantly affects the compound's properties and behavior.
Table 2: Comparison of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride and (2-Methyl-piperidin-1-yl)-acetic acid hydrochloride
| Feature | (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride | (2-Methyl-piperidin-1-yl)-acetic acid hydrochloride |
|---|---|---|
| CAS Number | 60979-27-3 | 1185304-80-6 |
| Molecular Formula | C₈H₁₆ClNO₂ | C₈H₁₆ClNO₂ |
| Molecular Weight | 193.67 g/mol | 193.67 g/mol |
| Methyl Position | On nitrogen (position 1) | On carbon (position 2) |
| Acetic Acid Position | Position 2 of piperidine | On nitrogen |
| SMILES | CN1CCCCC1CC(=O)O.Cl | CC1CCCCN1CC(=O)O.Cl |
Despite having identical molecular formulas and molecular weights, these compounds differ significantly in their structural arrangement, which influences their physical properties, chemical behavior, and potential biological activities.
Research Applications and Significance
Research involving (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride is primarily focused on its potential applications in pharmaceutical research and organic synthesis.
Synthetic Utility
In organic synthesis, (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride may serve as an important building block for constructing more complex molecular structures. The reactive carboxylic acid group provides a handle for further functionalization, while the piperidine scaffold offers a rigid framework for constructing bioactive compounds.
Structure-Activity Relationships
Understanding the structural characteristics of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride contributes to structure-activity relationship studies in medicinal chemistry. The specific arrangement of functional groups can be compared with similar compounds to establish patterns in biological activity and receptor interactions.
Analytical Methods and Characterization
Several analytical methods are appropriate for the characterization and analysis of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR and ¹³C-NMR, provides valuable information about the structural arrangement of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride. The methyl group attached to the nitrogen atom, the methylene groups of the piperidine ring, and the acetic acid moiety each display characteristic chemical shifts.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for purity assessment and quantitative analysis of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride. These methods allow for separation of the compound from potential impurities or synthetic byproducts.
Mass Spectrometry
Mass spectrometry provides detailed information about the molecular weight and fragmentation pattern of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride, aiding in structural confirmation and purity assessment.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume